N'-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a combination of fluorophenyl, pyrrolidinyl, and thiophenyl groups
Mechanism of Action
Target of action
The compound “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various targets.
Mode of action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Given the wide range of activities of indole derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The compound contains a pyrrolidine ring , which is often used in drug discovery due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule .
Result of action
Without specific studies on “N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide”, it’s difficult to predict the exact molecular and cellular effects of this compound’s action. The wide range of biological activities of indole derivatives suggests that this compound could have diverse effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains an indole scaffold, which is found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, suggesting that N1-(4-fluorobenzyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the fluorophenylmethyl and pyrrolidinyl-thiophenyl derivatives. These intermediates are then coupled using amide bond formation reactions under controlled conditions, often involving reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- N’-[(4-bromophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
- N’-[(4-methylphenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Uniqueness
N’-[(4-fluorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-16-5-3-14(4-6-16)11-21-18(24)19(25)22-12-17(15-7-10-26-13-15)23-8-1-2-9-23/h3-7,10,13,17H,1-2,8-9,11-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHNHVFZYVKTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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